![molecular formula C24H30N2O4S B4015130 N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4015130.png)
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
Description
This compound belongs to a class of molecules with complex bicyclic and sulfonamide structures, which are of significant interest in organic chemistry due to their potential applications in various fields, including medicinal chemistry and material science. Although the exact molecule requested is not directly found in the literature, related compounds provide valuable insights into the synthesis, structure, and properties of similar chemical entities.
Synthesis Analysis
The synthesis of related bicyclic sulfonamides involves multiple steps, including the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylarenesulfonamides with epichlorohydrin in the presence of catalysts to afford framework N-[(oxiran-2-yl)methyl]sulfonamides and dioxiranes as intermediates (Palchikov et al., 2013). These intermediates are crucial for further modifications and functionalizations leading to the target molecule.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using spectral methods and X-ray diffraction analysis, confirming the complex nature of these molecules and providing insights into their stereochemistry and molecular conformations (Kasyan et al., 1997).
Chemical Reactions and Properties
Bicyclic sulfonamides undergo various chemical reactions, including hydromethoxylation, aminolysis, and nitrochlorination, which are influenced by their unique structural characteristics. These reactions are essential for the synthesis of derivatives and understanding the reactivity of these compounds (Vasin et al., 2010).
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c1-3-30-21-10-12-22(13-11-21)31(28,29)26(20-8-4-17(2)5-9-20)16-24(27)25-23-15-18-6-7-19(23)14-18/h4-5,8-13,18-19,23H,3,6-7,14-16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDFWOFEROWYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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